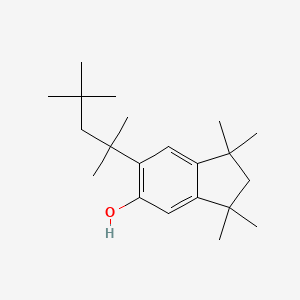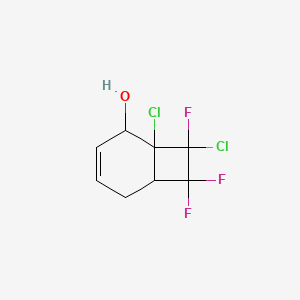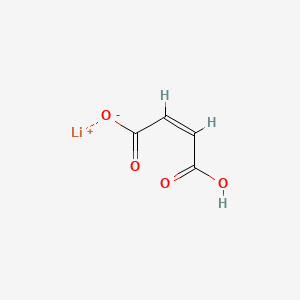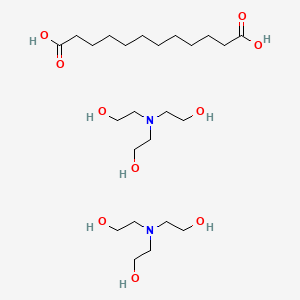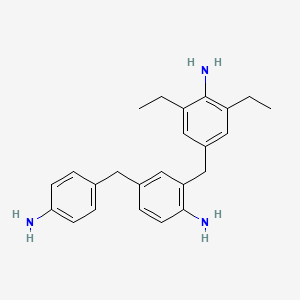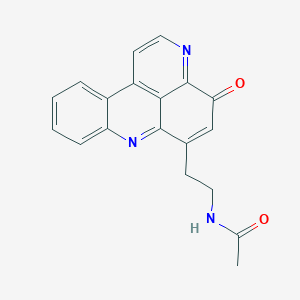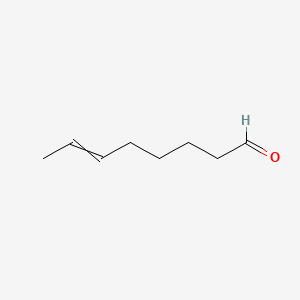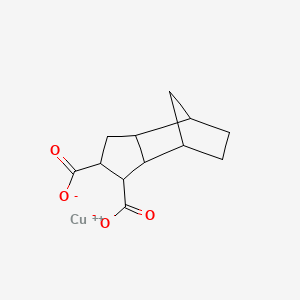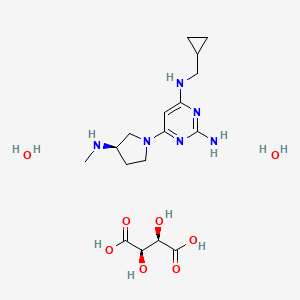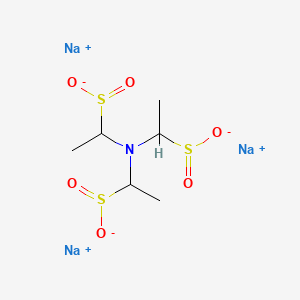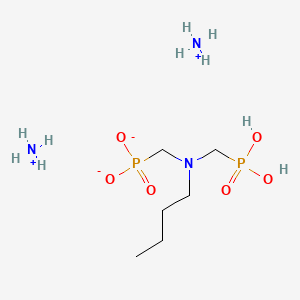
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H23N3O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in medical applications such as the treatment of osteoporosis and other bone-related diseases .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
化学反应分析
Types of Reactions
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphonate groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphonates, while reduction reactions could produce lower oxidation state derivatives .
科学研究应用
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphonates.
Biology: The compound’s ability to inhibit bone resorption makes it valuable in biological research related to bone metabolism and diseases.
Medicine: It is used in the development of treatments for osteoporosis and other bone-related conditions.
Industry: The compound can be used in industrial processes that require phosphonate derivatives.
作用机制
The mechanism of action of diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The compound binds to hydroxyapatite, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This inhibition reduces bone resorption and helps maintain bone density. The molecular targets and pathways involved include the inhibition of osteoclast formation and activity, as well as the promotion of osteoclast apoptosis .
相似化合物的比较
Similar Compounds
- Diammonium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
- Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphonate
Uniqueness
Diammonium dihydrogen ((butylimino)bis(methylene))bisphosphonate is unique due to its specific butyl group, which may confer different chemical properties and biological activities compared to other bisphosphonates. This uniqueness can affect its binding affinity, solubility, and overall efficacy in various applications .
属性
CAS 编号 |
94107-68-3 |
|---|---|
分子式 |
C6H23N3O6P2 |
分子量 |
295.21 g/mol |
IUPAC 名称 |
diazanium;[butyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H17NO6P2.2H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);2*1H3 |
InChI 键 |
PSGUWWUTWWVRIV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


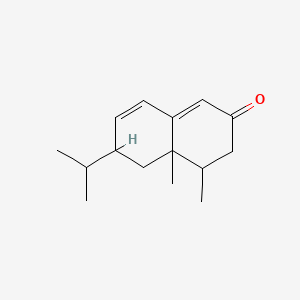
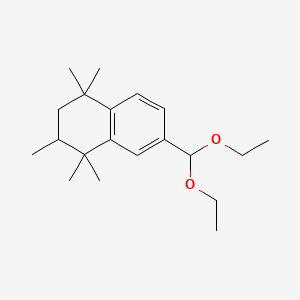
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
